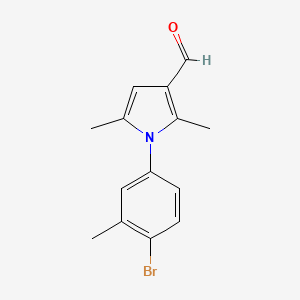
1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" is a chemical that belongs to the pyrrole family, characterized by a five-membered heterocyclic ring containing one nitrogen atom. The presence of substituents like bromo, methyl, and carbaldehyde groups can significantly influence its chemical behavior and properties.
Synthesis Analysis
The synthesis of pyrrole derivatives can be approached through various methods. For instance, the dimer of 3-bromo-6-dimethylamino-1-azafulvene has been shown to function as a formal equivalent of 4-lithio- or 4,5-dilithiopyrrole-2-carboxaldehyde, serving as a progenitor for substituted pyrrole-2-carboxaldehydes . Although not directly related to the target compound, this method highlights the potential synthetic pathways that could be adapted for the synthesis of "1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde".
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is often investigated using computational methods such as Density Functional Theory (DFT). For example, a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, was optimized using DFT calculations, which can provide insights into the geometry, electronic structure, and potential reactive sites of the molecule . Similar computational studies could be applied to our target compound to predict its molecular structure and properties.
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The carbaldehyde group, in particular, is known to be reactive towards nucleophiles. For example, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been used as a derivatization reagent for the HPLC analysis of amino acids, indicating its reactivity with primary amino groups . This suggests that "1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde" could also participate in similar reactions due to the presence of the carbaldehyde group.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be influenced by their substituents. For instance, solvatochromic studies of a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, showed variations in extinction coefficients and quantum yield depending on the solvent, which could be indicative of the compound's dipole moment and solubility . The bromo and methyl groups on the target compound could similarly affect its solubility, boiling point, and other physical properties.
科学的研究の応用
Enantiomer Separation and Racemization Barriers
The research by Vorkapić-Furač et al. (1989) discusses the synthesis of novel N-aryl-2,5-dimethylpyrrole-3-carbaldehydes, focusing on their diastereoisomeric association complexes and the separation of enantiomers by liquid chromatography. The study includes determining the barriers to rotation around the C–N bond in these compounds (Vorkapić-Furač, Mintas, Burgemeister, & Mannschreck, 1989).
Synthesis of Fluorinated Pyrroles
Surmont et al. (2009) explored the synthesis of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes. Their method involves electrophilic alpha,alpha-difluorination and subsequent aromatization, paving the way for creating various 3-fluorinated pyrroles (Surmont, Verniest, Colpaert, Macdonald, Thuring, Deroose, & De Kimpe, 2009).
Precursors for Phosphine Ligands
Smaliy et al. (2013) researched the synthesis of 1,2,5-substituted 4-phosphoryl-3-formylpyrroles, proposing methods to create compounds like 4-(diphenylphosphoryl)-1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbal-dehyde. This research suggests a promising approach for synthesizing chiral bidentate phosphine ligands (Smaliy, Chaykovskaya, Shtil, Savateev, & Kostyuk, 2013).
Antitumor Compounds
Jia et al. (2015) isolated compounds from Taiwanofungus camphoratus, including 3-isobutyl-1-methoxy-4-(4'-(3-methylbut-2-enyloxy)phenyl)-1H-pyrrole-2,5-dione, which showed potential for inhibiting tumor cell proliferation (Jia, Bai, Zhang, Feng, Feng, Yan, Zhu, Jia, Wang, Zhang, & Fan, 2015).
Computational Study of Pyrrole Derivatives
Singh, Rawat, and Sahu (2014) conducted a computational study on ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), a pyrrole chalcone derivative. Their analysis included molecular electrostatic potential surface and natural bond orbital interactions, providing insights into the chemical behavior of such derivatives (Singh, Rawat, & Sahu, 2014).
Single Molecule Magnets
Giannopoulos et al. (2014) reported the use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime in coordinating paramagnetic transition metal ions. This resulted in a new {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos, Thuijs, Wernsdorfer, Pilkington, Christou, & Stamatatos, 2014).
Synthesis of 1-Aroylmethylpyrroles
Karousis, Koriatopoulou, and Varvounis (2008) investigated the synthesis of 1-aroylmethylpyrroles, which can serve as intermediates for further chemical transformations. This research contributes to the development of new compounds and materials (Karousis, Koriatopoulou, & Varvounis, 2008).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(4-bromo-3-methylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-9-6-13(4-5-14(9)15)16-10(2)7-12(8-17)11(16)3/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDHOFOKIBKZRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Br)C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347805 |
Source


|
| Record name | 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
347331-84-4 |
Source


|
| Record name | 1-(4-Bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

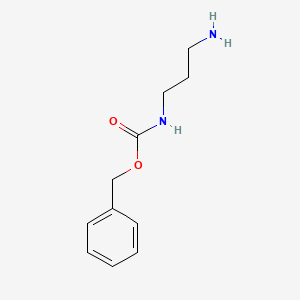
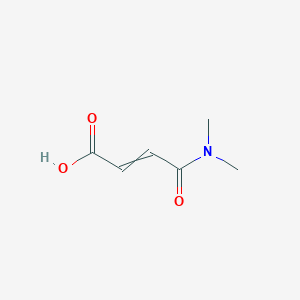



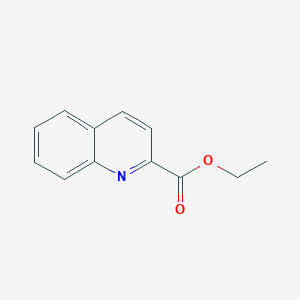
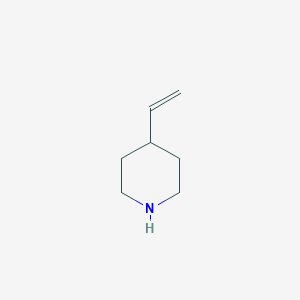
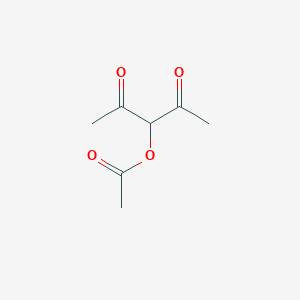

![4-amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1330855.png)
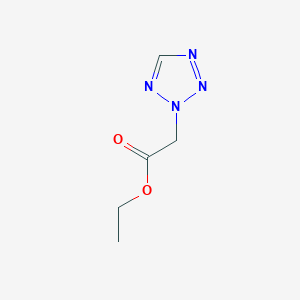
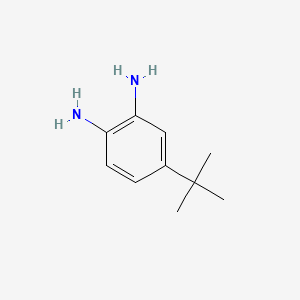
![8-Azabicyclo[3.2.1]octan-3-one](/img/structure/B1330861.png)
![Methyl 2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1330863.png)